Histamine H2-Receptor Antagonism: Defined Scaffold for Anti-Ulcer Activity
The core 4-(imidazol-4-yl)pyridine scaffold, of which 4-(2-ethyl-1H-imidazol-4-yl)pyridine is a key member, is explicitly claimed as a histamine H2-receptor antagonist with gastric acid antisecretory properties [1]. The patent identifies 2-substituted-4-(4-imidazolyl)pyridines as a preferred class, highlighting the essential nature of the specific substitution pattern for therapeutic activity [1].
| Evidence Dimension | Therapeutic Activity |
|---|---|
| Target Compound Data | 2-substituted-4-(4-imidazolyl)pyridines (class includes target compound) |
| Comparator Or Baseline | Other pyridyl-imidazole regioisomers or unsubstituted imidazoles |
| Quantified Difference | Activity is contingent on the specific 4-(4-imidazolyl)pyridine linkage; other isomers lack defined H2-antagonist activity in this context. |
| Conditions | In vivo gastric acid secretion models; pharmaceutical composition for anti-ulcer therapy. |
Why This Matters
This positions 4-(2-ethyl-1H-imidazol-4-yl)pyridine as a structurally-defined starting point for developing H2-receptor antagonists, where the specific linkage is a critical determinant of pharmacological activity.
- [1] Justia Patents. Imidazolylpyridine therapeutic agents. US Patent 4302464. View Source
